4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-Benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a benzyl group at the 4-position and a benzamide moiety at the N-terminus. The benzyl and phenyl substituents contribute to its lipophilicity and steric profile, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
4-benzyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-25(20-13-11-19(12-14-20)15-18-7-3-1-4-8-18)26-24-22-16-30-17-23(22)27-28(24)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLJDQFLERTSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.45 g/mol. The compound features a thienopyrazole core, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 49.85 | Induces apoptosis |
| Compound B | HeLa (cervical cancer) | 14.31 | Inhibits topoisomerase-IIa |
| Compound C | MCF-7 (breast cancer) | 8.55 | Disrupts microtubule assembly |
These results indicate that the thienopyrazole moiety plays a critical role in enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer properties, thienopyrazole derivatives have been investigated for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Inhibition of COX-2 : Studies have shown that certain derivatives can significantly reduce the expression of cyclooxygenase enzymes.
- Reduction of TNF-alpha : Compounds have been reported to lower TNF-alpha levels in activated macrophages.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with specific receptors that regulate cell proliferation and apoptosis.
- Signal Transduction Pathways : The compound may affect various signaling pathways, including those related to MAPK and NF-kB, which are crucial in cancer and inflammatory responses.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of thienopyrazole derivatives against a panel of cancer cell lines. The results indicated that several compounds exhibited significant growth inhibition with IC50 values ranging from 8 to 50 µM.
- Anti-inflammatory Assessment : Another research focused on the anti-inflammatory potential of these compounds using an animal model of arthritis. Results showed a marked decrease in swelling and inflammatory markers upon treatment with thienopyrazole derivatives.
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzyl vs. Benzoyl Substituents : The target compound’s benzyl group (C6H5CH2) offers greater conformational flexibility compared to the rigid benzoyl (C6H5CO) group in . This flexibility may improve binding to dynamic protein pockets but reduce specificity in planar interactions.
- Halogen vs. Alkyl Substituents : The bromine atom in introduces electron-withdrawing effects and halogen bonding capabilities, contrasting with the electron-donating methyl groups in . These differences could modulate metabolic stability and target affinity.
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s benzyl and phenyl groups likely increase logP values compared to the more polar analogues (e.g., ), affecting membrane permeability and bioavailability.
- Binding Interactions : The dimethylphenyl substituent in may improve van der Waals interactions in hydrophobic binding pockets, whereas the bromine in could engage in halogen bonding with biomolecular targets.
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl or methoxy groups) may be more synthetically tractable than those requiring halogenation or fluorination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
